PD-1/PD-L1-IN-42 -

PD-1/PD-L1-IN-42

Catalog Number: EVT-12505987
CAS Number:
Molecular Formula: C85H129N21O24S
Molecular Weight: 1861.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1-IN-42 is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint regulation, particularly in the context of cancer immunotherapy. By blocking this pathway, PD-1/PD-L1 inhibitors can enhance T-cell responses against tumors, making them a significant focus of cancer research and therapeutic development.

Source and Classification

PD-1/PD-L1-IN-42 falls under the classification of small molecule inhibitors targeting immune checkpoints. These compounds are synthesized to interfere with the PD-1/PD-L1 signaling pathway, which is often exploited by tumors to evade immune detection. The development of such inhibitors is driven by the need for effective cancer therapies that can restore immune function in patients with malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1/PD-L1-IN-42 typically involves several key steps:

  1. Design: The compound is designed using computational methods to predict its binding affinity to PD-1 or PD-L1.
  2. Solid-Phase Peptide Synthesis: Many PD-1 inhibitors are synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound and confirm its molecular weight through mass spectrometry.

For example, a study described the synthesis of a peptide that binds specifically to PD-1, utilizing fluorescein isothiocyanate for labeling and confirming binding interactions through various assays including microscale thermophoresis .

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1/PD-L1-IN-42 can be analyzed using various spectroscopic techniques. The structure typically includes functional groups that facilitate binding to the PD-1 or PD-L1 proteins.

Data regarding molecular weight, solubility, and structural conformation can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, specific residues in PD-1 have been identified as critical for interaction with PD-L1, which informs the design of inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of PD-1/PD-L1-IN-42 include:

  • Binding Reactions: The inhibitor binds to the extracellular domain of either PD-1 or PD-L1, preventing their interaction.
  • Dimerization: Some small molecules induce dimerization of PD-L1, which further inhibits its ability to bind to PD-1 .

These reactions can be characterized using surface plasmon resonance (SPR) and other biophysical methods that measure binding kinetics and affinities.

Mechanism of Action

Process and Data

The mechanism of action for PD-1/PD-L1-IN-42 involves blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells. This blockade restores T-cell activation and proliferation, allowing for enhanced anti-tumor responses.

Upon binding to PD-L1, the inhibitor disrupts the downstream signaling pathways that typically lead to T-cell exhaustion. Studies have shown that small molecule inhibitors can effectively reduce tumor growth in preclinical models by enhancing T-cell activity against cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1/PD-L1-IN-42 include:

  • Molecular Weight: Typically varies based on specific modifications but is generally within a range suitable for small molecules.
  • Solubility: Solubility in aqueous solutions is crucial for biological activity and delivery.

Chemical properties may include stability under physiological conditions, reactivity with biological targets, and pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME).

Applications

Scientific Uses

PD-1/PD-L1-IN-42 has significant applications in cancer research and therapy:

  • Cancer Immunotherapy: As an immune checkpoint inhibitor, it has potential use in treating various cancers by enhancing T-cell responses.
  • Research Tool: It serves as a valuable tool for studying the mechanisms of immune evasion by tumors and assessing the role of the PD-1/PD-L1 pathway in different tumor microenvironments.

Recent studies continue to explore its efficacy in combination therapies with other immunomodulatory agents or chemotherapeutics .

Properties

Product Name

PD-1/PD-L1-IN-42

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C85H129N21O24S

Molecular Weight

1861.1 g/mol

InChI

InChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1

InChI Key

SHLICGSPEYTXGG-UDPVMFHBSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.